molecular formula C2H5NO3 B154113 N-Hydroxyglycine CAS No. 3545-78-6

N-Hydroxyglycine

Cat. No.: B154113
CAS No.: 3545-78-6
M. Wt: 91.07 g/mol
InChI Key: NPWGWQRXHVJJRD-UHFFFAOYSA-N
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Description

N-Hydroxyglycine is a chemical compound with the molecular formula C2H5NO3 It is a derivative of glycine, where the amino group is replaced by a hydroxylamine group

Mechanism of Action

Target of Action

N-Hydroxyglycine is known to interact with flavin-dependent N-hydroxylating enzymes . These enzymes play a significant role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .

Mode of Action

The mode of action of this compound involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes and transferred to initially obtain N-hydroxy compounds, which can be further functionalized . This process is similar to the action of N-hydroxylating ornithine monooxygenases .

Biochemical Pathways

This compound is involved in the production of secondary metabolites through the action of flavin-dependent N-hydroxylating enzymes . These enzymes play a crucial role in the production of secondary metabolites, such as siderophores or antimicrobial agents . The subsequent conversion towards various N-O or N-N comprising molecules is also described .

Pharmacokinetics

It is known that the glycosylation of therapeutic proteins, which may involve compounds like this compound, can impact their stability, pharmacokinetics (pk), efficacy, and immunogenicity . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .

Result of Action

This compound has been shown to have a high water-holding capacity, which can be beneficial in applications such as skin moisturization . It has been found to induce similar or greater water uptake compared with established moisturizing compounds like hyaluronic acid, glycerine, and urea in snake skin .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the water-holding capacity of this compound can be affected by the molecule structure and its ability to bind to water molecules . Compounds with high melting points and bond energies tended to decrease water-holding capacity .

Biochemical Analysis

Biochemical Properties

N-Hydroxyglycine participates in biochemical reactions involving flavin-dependent N-hydroxylating enzymes . These enzymes play a significant role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can interact with nitrogen-bearing secondary metabolites and are relevant with respect to detoxification metabolism . The enzymes that catalyze N-hydroxylation reactions can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .

Cellular Effects

It is known that the N-glycan structure, which this compound might be part of, can affect the biological fate and function of N-glycoproteins . These effects include influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes . This leads to the initial formation of N-hydroxy compounds, which can be further functionalized . The process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways related to flavin-dependent N-hydroxylating enzymes . These enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, thus providing access to versatile families of compounds containing the N-O motif .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxyglycine can be synthesized through several methods. One common approach involves the reaction of glycine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:

NH2CH2COOH+NH2OHNH2OHCH2COOH+H2O\text{NH2CH2COOH} + \text{NH2OH} \rightarrow \text{NH2OHCH2COOH} + \text{H2O} NH2CH2COOH+NH2OH→NH2OHCH2COOH+H2O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxime derivatives.

    Reduction: It can be reduced to form glycine.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of glycine.

    Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

N-Hydroxyglycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in enzymatic reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of certain enzymes.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

N-Hydroxyglycine can be compared with other similar compounds such as N-Hydroxyserine, L-Homoserine, and α-Hydroxyglycine. These compounds share similar structural features but differ in their functional groups and properties. For example:

    N-Hydroxyserine: Contains a hydroxyl group on the serine backbone.

    L-Homoserine: Contains an additional methylene group compared to serine.

    α-Hydroxyglycine: Contains a hydroxyl group on the alpha carbon of glycine.

This compound is unique due to its specific hydroxylamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(hydroxyamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWGWQRXHVJJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188959
Record name Glycine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-78-6
Record name N-Hydroxyglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxyamino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(HYDROXYAMINO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Hydroxyglycine acts as an inhibitor of several enzymes. It shows activity against bacterial cyanide formation by targeting the particulate fraction involved in the decarboxylation of glycine []. Furthermore, this compound demonstrates inhibitory effects on DNA synthesis in HeLa cells, specifically targeting the biosynthesis of deoxyribonucleotides from ribonucleotides []. It also acts as a novel inhibitor of laccase, an enzyme found in various organisms, including the fungus Penicillium citrinum YH-31 [] and higher plants []. Lastly, it has been identified as a potential inhibitor of squalene synthase [, ].

A: this compound, also known as N-formyl-N-hydroxyglycine when referring to its monosodium salt (Hadacidin), possesses a hydroxamate group (-C(=O)NHOH). This functional group is known to chelate metal ions, a feature observed in the crystal structures of its mono- and disodium salts []. The hydroxamate group in the monosodium salt is not conjugated, whereas in the disodium salt, there is significant electron delocalization. This difference in conjugation is attributed to ionization and crystal packing [].

A: this compound and several of its derivatives (N-methylhydroxyurea, N-acetylhydroxyurea, N-hydroxyguanidine, N-hydroxyurethane, N-ethylhydroxyurea) have been shown to inhibit the incorporation of thymidine into the DNA of HeLa cells without significantly impacting RNA or protein synthesis. This suggests that these compounds specifically target a step in deoxyribonucleotide biosynthesis [].

A: While the exact mechanism is not fully elucidated, studies have explored the structure-activity relationship of this compound and its derivatives in inhibiting laccases from different sources. Notably, this compound showed inhibition towards laccases from Penicillium citrinum YH-31 [] and a subset of plant laccases []. These findings indicate that subtle structural differences in laccases from various sources might influence their sensitivity to this compound.

A: Yes, this compound has been used to study nutrient-dependent pinocytosis in the slime mold Dictyostelium discoideum. The compound inhibits a specific, nutrient-dependent type of pinocytosis in this organism, highlighting its utility in dissecting cellular processes [].

A: Research suggests that this compound is involved in the biosynthesis of the unusual natural product alchivemycin A. Feeding studies with (13)C-labeled this compound confirmed its incorporation into the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring of alchivemycin A, suggesting a unique biosynthetic pathway involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems [].

A: this compound, alongside other unnatural hygroscopic amino acids, has been proposed for use in dermal compositions. Due to its hygroscopic nature, it is suggested to improve the moisture retention and uptake properties of skin [].

A: Studies using Chromobacterium violaceum extracts showed that this compound acts as a non-competitive inhibitor of cyanide formation from glycine. This suggests that this compound interacts with the enzyme responsible for cyanide production, but not at the active site where glycine binds [].

A: this compound derivatives have shown potential as chiral building blocks in organic synthesis. For example, N-benzyl-2,3-O-isopropylidene-D-glyceraldehyde nitrone, a derivative, has been utilized as an effective this compound cation equivalent in the enantiodivergent synthesis of D- and L-secondary N-hydroxy-α-amino acids [].

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